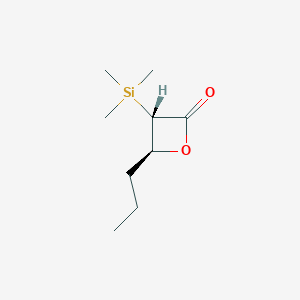
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers, which are known for their strained ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable oxetane precursor with a propylating agent and a trimethylsilylating agent under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the oxetane precursor and facilitate the nucleophilic attack on the propylating agent. The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, which are catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-Methyl-3-(trimethylsilyl)oxetan-2-one: This compound has a methyl group instead of a propyl group, which affects its chemical properties and reactivity.
(3S,4S)-4-(2-Methylpropyl)-3-(trimethylsilyl)oxetan-2-one: This compound features a 2-methylpropyl group, which also influences its behavior in chemical reactions.
Uniqueness
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the propyl group and trimethylsilyl group makes it particularly useful in certain synthetic and industrial processes, as well as in scientific research.
Propriétés
Numéro CAS |
67354-15-8 |
|---|---|
Formule moléculaire |
C9H18O2Si |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
(3S,4S)-4-propyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C9H18O2Si/c1-5-6-7-8(9(10)11-7)12(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Clé InChI |
JLIHSOPYAPQEBA-YUMQZZPRSA-N |
SMILES isomérique |
CCC[C@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
SMILES canonique |
CCCC1C(C(=O)O1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


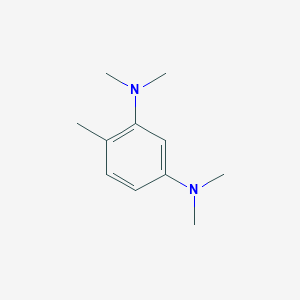
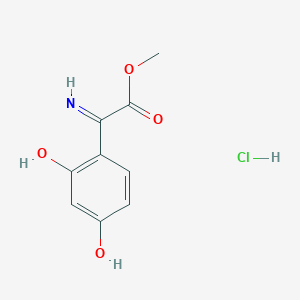
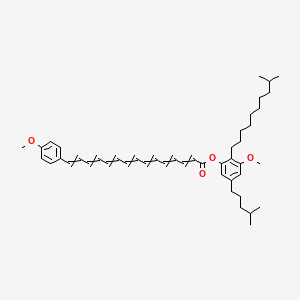

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
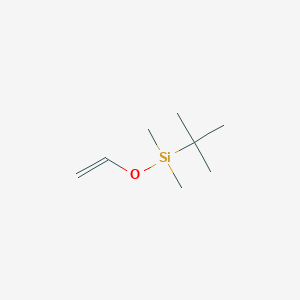

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
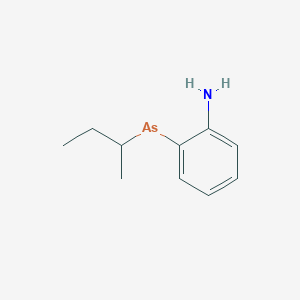
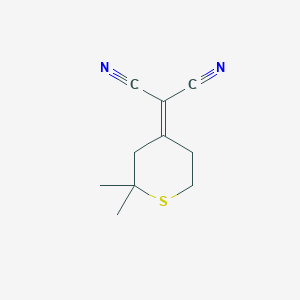
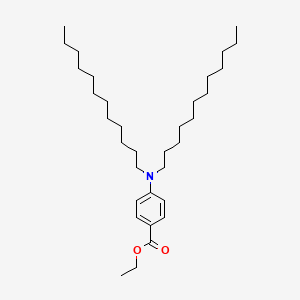
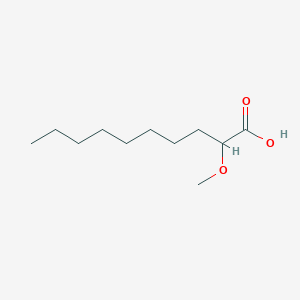
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
